

An In-depth Technical Guide to the Synthesis and Characterization of Aluminum Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aluminum iodide*

Cat. No.: *B1582002*

[Get Quote](#)

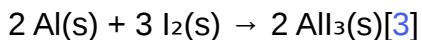
For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of **aluminum iodide** (AlI_3). It is intended for researchers, scientists, and professionals in drug development who may utilize this versatile Lewis acid in various synthetic applications. This document details established synthetic methodologies, purification techniques, and a thorough summary of its physicochemical properties. While experimental spectroscopic data is not widely available in public literature, this guide outlines the primary characterization techniques and expected structural features based on theoretical and electron diffraction studies.

Introduction

Aluminum iodide is a chemical compound composed of aluminum and iodine with the formula AlI_3 . In its anhydrous form, it exists as a white or off-white crystalline solid.^{[1][2]} It is a powerful Lewis acid and finds application as a catalyst and reagent in a variety of organic transformations.^[2] Notably, it is employed in the cleavage of certain C-O and N-O bonds, making it a valuable tool in the deprotection of ethers and esters, and the deoxygenation of epoxides.^[2] Due to its hygroscopic nature, anhydrous **aluminum iodide** reacts readily with atmospheric moisture and must be handled under inert conditions.^[2] In the solid state, it primarily exists as a dimer, Al_2I_6 , structurally similar to aluminum bromide.^[1]


Synthesis of Aluminum Iodide

Several methods have been established for the synthesis of **aluminum iodide**, each with its own advantages and considerations regarding scale, purity, and safety.

Direct Reaction of Aluminum and Iodine

This is a common and often demonstrative method for preparing **aluminum iodide**. The reaction is highly exothermic and can be initiated with a small amount of water, which acts as a catalyst.[3]

Reaction:

Experimental Protocol:

- Materials: Aluminum powder, iodine crystals, deionized water.
- Procedure:
 - In a fume hood, thoroughly mix aluminum powder and finely ground iodine crystals in a heat-resistant container such as a ceramic evaporating dish. A typical stoichiometric ratio is approximately 0.5 g of aluminum to 4 g of iodine.[2]
 - Create a small indentation in the center of the powder mixture.
 - Carefully add a few drops of water to the indentation to initiate the reaction.[2]
 - The reaction will proceed vigorously, releasing a significant amount of heat and producing a dense purple vapor of sublimed iodine.[3]
 - The resulting white or grayish-white solid is **aluminum iodide**.
- Safety Precautions: This reaction is extremely exothermic and produces corrosive and toxic fumes. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

Synthesis in an Inert Solvent

A more controlled synthesis can be achieved by reacting aluminum and iodine in an inert solvent. This method allows for better temperature management and typically results in a higher yield of a less contaminated product.

Experimental Protocol:

- Materials: Aluminum foil or powder, iodine, and a dry, inert solvent (e.g., hexane, toluene, acetonitrile, or carbon disulfide).
- Procedure (using Hexane):
 - To a stirred mixture of aluminum foil (e.g., 3 mmol) in dry hexane (100 mL), add elemental iodine (4.5 mmol).
 - Reflux the mixture under a slow stream of an inert gas (e.g., argon) for approximately one hour, or until the purple color of the iodine fades.
 - Filter the hot solution to remove any unreacted aluminum.
 - Allow the filtrate to cool to room temperature, at which point colorless crystals of **aluminum iodide** will precipitate.
 - Collect the crystals by filtration. A yield of approximately 96% can be expected.
- Procedure (in situ preparation):
 - Combine aluminum powder or foil (e.g., 250 mg, 9.3 mmol) and elemental iodine (e.g., 1.9 g, 15 mmol) in a suitable inert solvent (e.g., benzene, toluene, acetonitrile, 8 mL).
 - Stir the mixture under reflux for about 3 hours until the purple color of the iodine disappears.
 - The resulting solution containing **aluminum iodide** can be used directly for subsequent reactions without further purification.

High-Temperature Synthesis

This method yields a high-purity product and is suitable for larger-scale preparations.

Experimental Protocol:

- Materials: Aluminum granules, iodine.
- Procedure:
 - Heat aluminum granules (e.g., 60 g) to 500-625 °C in a vacuum or under a slow stream of an inert gas like nitrogen or carbon dioxide.
 - Sublime iodine (e.g., 18 g), heated to approximately 180 °C, over the hot aluminum granules.
 - The nearly white **aluminum iodide** product will sublime and can be collected in a cooler part of the apparatus. A large excess of aluminum is used to ensure complete reaction of the iodine.
 - The yield is typically around 75% based on the amount of iodine used.

Purification

The primary method for purifying **aluminum iodide** is vacuum sublimation.^[1] This technique separates the volatile AlI_3 from non-volatile impurities. The impure product is heated under reduced pressure, causing it to sublime and then deposit as pure crystals on a cold surface.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **aluminum iodide** is presented in the table below.

Property	Anhydrous (AlI_3)	Hexahydrate ($\text{AlI}_3 \cdot 6\text{H}_2\text{O}$)
Molar Mass	407.695 g/mol	515.786 g/mol
Appearance	White to yellowish crystalline solid[1][2]	Yellowish powder
Density	3.98 g/cm ³	2.63 g/cm ³
Melting Point	188.28 °C (decomposes)[4]	185 °C (decomposes)
Boiling Point	382 °C (sublimes)[4]	Not applicable
Solubility	Soluble in water (with hydrolysis), alcohol, ether[4]	Soluble in water, alcohol, ether
Crystal Structure	Monoclinic	-

Chemical Properties:

- Lewis Acidity: **Aluminum iodide** is a strong Lewis acid.[2]
- Hygroscopicity: It is highly hygroscopic and readily absorbs moisture from the air to form the hexahydrate.[2]
- Reactivity: It reacts violently with water. It is a useful reagent for the cleavage of C-O and N-O bonds, the deoxygenation of epoxides, and as a catalyst in various organic reactions.[2]

Characterization

Comprehensive experimental spectroscopic data for **aluminum iodide** is scarce in publicly available literature. However, its structure and properties can be understood through a combination of techniques and theoretical studies.

Crystal and Molecular Structure

- Solid-State Structure: In the solid state, **aluminum iodide** exists as a dimer, Al_2I_6 . The crystal structure is monoclinic.[4]

- Gas-Phase Structure: In the gas phase, an equilibrium exists between the monomeric (AlI_3) and dimeric (Al_2I_6) forms.
 - Monomer (AlI_3): Gas-phase electron diffraction studies have shown that the monomer has a trigonal planar geometry with D_3h symmetry. The Al-I bond length has been determined to be 2.448(6) Å.[5]
 - Dimer (Al_2I_6): The dimer consists of two AlI_4 tetrahedra sharing an edge. It has two terminal Al-I bonds with a length of 2.456(6) Å and two bridging Al-I bonds with a length of 2.670(8) Å.[5] Computational studies suggest a D_2h symmetry for the dimer.[5]

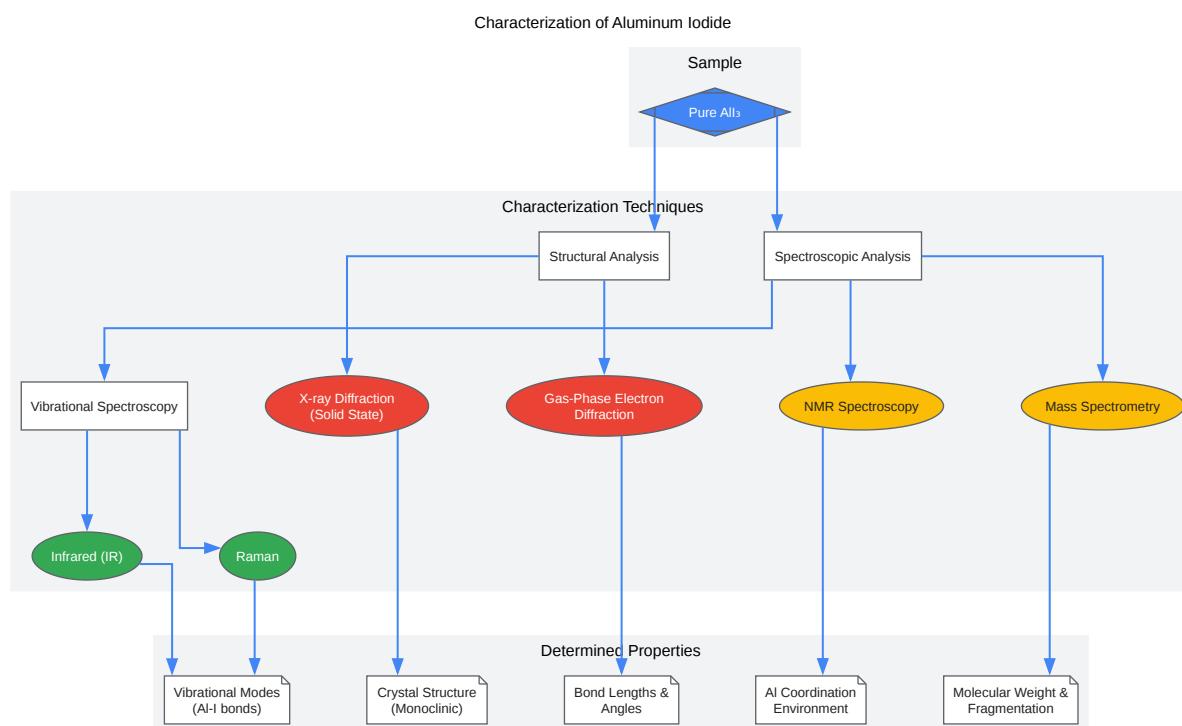
Spectroscopic Characterization

While specific experimental spectra are not readily available, the following techniques are principal methods for the characterization of **aluminum iodide**.

- Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is used to identify the vibrational modes of the Al-I bonds. For the D_3h monomer, four vibrational modes are expected, with some being IR active and others Raman active. For the D_2h dimer, a more complex vibrational spectrum is anticipated due to the presence of both terminal and bridging iodide atoms. Computational studies have been used to predict these vibrational frequencies.[5]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^{27}Al NMR: As a quadrupolar nucleus (spin $I = 5/2$), ^{27}Al is NMR active.[6] The chemical shift and line width of the ^{27}Al NMR signal are highly sensitive to the symmetry of the aluminum's coordination environment. In a highly symmetrical environment, a relatively sharp signal would be expected. However, for the less symmetrical environment in the Al_2I_6 dimer, line broadening is likely to occur. There is limited information available on the specific chemical shift of **aluminum iodide**.[6]
- Mass Spectrometry (MS): Mass spectrometry can be used to identify the molecular weight of the species present in the gas phase. Under appropriate ionization conditions, peaks corresponding to the monomer (AlI_3^+) and fragments, as well as the dimer (Al_2I_6^+) and its fragments, would be expected.

Visualizations

Synthesis and Purification Workflow


Synthesis and Purification of Aluminum Iodide

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **aluminum iodide**.

Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **aluminum iodide**.

Conclusion

Aluminum iodide is a valuable reagent in chemical synthesis, and its preparation can be achieved through several well-documented methods. While its hygroscopic nature demands careful handling, its utility as a Lewis acid is significant. The structural aspects of both the monomeric and dimeric forms have been elucidated through gas-phase electron diffraction and computational studies. Although a comprehensive public database of experimental spectroscopic data (IR, Raman, NMR) is not readily available, the foundational techniques for its characterization are well-established. This guide provides the necessary information for the synthesis, handling, and fundamental understanding of the physicochemical properties of **aluminum iodide** for research and development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 4. Aluminium iodide - Wikipedia [en.wikipedia.org]
- 5. An intricate molecule: aluminum triiodide. Molecular structure of AlI₃ and Al₂I₆ from electron diffraction and computation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (27Al) Aluminum NMR [chem.ch.huji.ac.il]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Synthesis and Characterization of Aluminum Iodide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582002#aluminum-iodide-synthesis-and-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com